molecular formula C17H24N4O2 B2398508 Tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}piperidine-1-carboxylate CAS No. 1803608-11-8

Tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}piperidine-1-carboxylate

Cat. No.: B2398508
CAS No.: 1803608-11-8
M. Wt: 316.405
InChI Key: FFOSPAYCWCPVRR-UHFFFAOYSA-N
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Description

Tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}piperidine-1-carboxylate is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyridine moiety linked to a piperidine ring, which is further substituted with a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-hydrazinopyridine with an appropriate aldehyde to form the triazolopyridine core. This intermediate is then reacted with piperidine and tert-butyl chloroformate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}piperidine-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}piperidine-1-carboxylate is unique due to its specific combination of a triazolopyridine core with a piperidine ring and a tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl 3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)20-9-6-7-13(12-20)11-15-19-18-14-8-4-5-10-21(14)15/h4-5,8,10,13H,6-7,9,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOSPAYCWCPVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC2=NN=C3N2C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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